Hyclate de doxycycline

Vue d'ensemble

Description

Doxycycline hyclate est un antibiotique à large spectre appartenant à la classe des tétracyclines. Il est utilisé pour traiter diverses infections bactériennes, notamment les infections des voies respiratoires, les infections urinaires, les infections cutanées et les maladies sexuellement transmissibles. Doxycycline hyclate est également efficace contre certains parasites et est utilisé pour prévenir le paludisme .

Applications De Recherche Scientifique

Doxycycline hyclate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of tetracycline antibiotics. In biology, it is used to study bacterial protein synthesis and resistance mechanisms. In medicine, doxycycline hyclate is used to treat various infections and as an anti-inflammatory agent. It is also used in veterinary medicine to prevent and treat infections in animals .

Mécanisme D'action

Doxycycline hyclate, also known as Atridox, Doryx, Periostat, or Vibra-tabs, is a broad-spectrum antibiotic synthetically derived from oxytetracycline . It is a second-generation tetracycline that was first discovered in 1967 .

Target of Action

Doxycycline hyclate primarily targets the 30S ribosomal subunit of bacteria . This subunit is essential for protein synthesis, which is crucial for the survival and functioning of cells, including bacteria .

Mode of Action

Doxycycline hyclate inhibits bacterial protein synthesis by allosterically binding to the 30S prokaryotic ribosomal subunit . The drug blocks the association of charged aminoacyl-tRNA (aa-tRNA) with the ribosomal A site . This inhibition of protein synthesis results in the bacteriostatic activity of doxycycline hyclate against a broad range of Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The primary biochemical pathway affected by doxycycline hyclate is the protein synthesis pathway in bacteria. By inhibiting this pathway, doxycycline hyclate prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Pharmacokinetics

After oral administration, doxycycline hyclate is rapidly and nearly completely absorbed from the gastrointestinal tract . It is highly stable in normal human serum . Doxycycline hyclate is eliminated with a half-life of approximately 18 hours . The drug’s absorption and elimination characteristics contribute to its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of doxycycline hyclate’s action include the inhibition of bacterial growth and proliferation due to the disruption of protein synthesis . This results in the effective treatment of a wide variety of bacterial infections . Additionally, doxycycline hyclate has been found to increase and promote smooth muscle cell adhesion, inhibit cell proliferation and migration, and protect the microvasculature by inhibiting plasminogen systems .

Action Environment

The action of doxycycline hyclate can be influenced by environmental factors. For instance, the efficiency of photolysis, peroxidation, photoperoxidation, and ozonation at different pH values can degrade doxycycline hyclate in various aqueous matrices . More than 99.6% of doxycycline hyclate degradation resulted from the UV/H2O2 and ozonation processes . These environmental factors can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

Doryx is contraindicated in persons who have shown hypersensitivity to any of the tetracyclines . It can cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, throat irritation, trouble swallowing, chest pain, irregular heart rhythm, shortness of breath, little or no urination, fever, chills, swollen glands, body aches, weakness, pale skin, easy bruising or bleeding, severe headaches .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Doxycycline hyclate plays a significant role in biochemical reactions by binding to the 30S and potentially the 50S ribosomal subunits of bacteria. This binding disrupts the aminoacyl-tRNA binding to the mRNA-ribosome complex, effectively inhibiting bacterial protein synthesis . Additionally, doxycycline hyclate serves as an inhibitor of matrix metalloproteinases (MMPs), enzymes crucial for collagen breakdown in connective tissues . This inhibition helps preserve collagen integrity, preventing excessive tissue degradation and supporting tissue repair. Doxycycline hyclate also impacts smooth muscle cells, enhancing adhesion and influencing the reorganization of fibrillar collagen matrices .

Cellular Effects

Doxycycline hyclate affects various types of cells and cellular processes. It enhances glycolysis in multiple human cell lines, increasing glucose consumption and lactate production rates . This compound also exhibits anti-inflammatory actions and favorable intracellular penetration, making it effective against a wide range of bacteria . Doxycycline hyclate influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antimicrobial activity .

Molecular Mechanism

The molecular mechanism of doxycycline hyclate involves its binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex . This inhibition of protein synthesis halts bacterial growth and replication. Additionally, doxycycline hyclate exhibits antiparasitic properties and anti-inflammatory actions by inhibiting specific enzymes and proteins involved in these processes . Its ability to cross multiple membranes of target molecules enhances its effectiveness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of doxycycline hyclate change over time. Studies have shown that subantimicrobial doses of doxycycline hyclate can improve clinical outcomes in patients with moderate acne over a period of six months . The compound’s stability and degradation are influenced by various factors, including temperature and pH levels . Long-term effects on cellular function have been observed, with doxycycline hyclate demonstrating significant reductions in inflammatory lesions and improvements in clinical assessments .

Dosage Effects in Animal Models

The effects of doxycycline hyclate vary with different dosages in animal models. In goats, single and repeated doses of doxycycline hyclate have been studied to determine its pharmacokinetics and bioavailability . Oral administration of doxycycline hyclate exhibited weak accumulation, wide distribution volume, and a long elimination half-life, making it useful in treating infections caused by susceptible pathogens . High doses of doxycycline hyclate can cause adverse effects such as gastrointestinal upset and increased liver enzymes .

Metabolic Pathways

Doxycycline hyclate is involved in various metabolic pathways. It is almost completely absorbed with a bioavailability of more than 80% . The compound is metabolized in the liver and excreted in the urine and feces at high concentrations . Doxycycline hyclate interacts with enzymes and cofactors involved in its metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Doxycycline hyclate is transported and distributed within cells and tissues through various mechanisms. It is highly lipophilic, allowing it to cross multiple membranes of target molecules . The compound is bound to plasma proteins in varying degrees and is concentrated by the liver in the bile . Doxycycline hyclate’s favorable intracellular penetration enhances its effectiveness against a wide range of bacteria .

Subcellular Localization

The subcellular localization of doxycycline hyclate influences its activity and function. The compound is known to accumulate in specific cellular compartments, such as the nucleus and cytoplasm . This localization is directed by targeting signals and post-translational modifications that guide doxycycline hyclate to specific organelles . The compound’s ability to inhibit protein synthesis and other cellular processes is enhanced by its precise subcellular localization .

Méthodes De Préparation

Doxycycline hyclate est synthétisé par une série de réactions chimiques à partir de l'oxytétracycline. Le procédé implique la réduction sélective de l'oxytétracycline pour former la doxycycline, suivie de la formation de doxycycline hyclate par l'ajout d'acide chlorhydrique et d'éthanol. La production industrielle de doxycycline hyclate implique des processus de fermentation à grande échelle et de synthèse chimique afin de garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Doxycycline hyclate subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et les agents halogénants pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent des dérivés de doxycycline avec des groupes fonctionnels modifiés, qui peuvent modifier l'activité et la stabilité de l'antibiotique .

Applications de la recherche scientifique

Doxycycline hyclate a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier le comportement des antibiotiques de la famille des tétracyclines. En biologie, il est utilisé pour étudier la synthèse des protéines bactériennes et les mécanismes de résistance. En médecine, doxycycline hyclate est utilisé pour traiter diverses infections et comme agent anti-inflammatoire. Il est également utilisé en médecine vétérinaire pour prévenir et traiter les infections chez les animaux .

Mécanisme d'action

Doxycycline hyclate exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité ribosomale 30S des bactéries, bloquant l'association de l'aminoacyl-ARNt avec le site A ribosomal. Cela empêche l'ajout de nouveaux acides aminés à la chaîne peptidique en croissance, arrêtant efficacement la synthèse des protéines et inhibant la croissance bactérienne. Doxycycline hyclate cible également l'apicoplaste dans les parasites du paludisme, perturbant leur capacité à produire des protéines essentielles .

Comparaison Avec Des Composés Similaires

Doxycycline hyclate est souvent comparé à la doxycycline monohydratée, une autre forme de doxycycline. La principale différence entre les deux réside dans leur solubilité : la doxycycline hyclate est plus soluble dans l'eau que la doxycycline monohydratée. Cette différence de solubilité peut affecter l'absorption et la biodisponibilité du médicament. D'autres composés similaires comprennent la tétracycline, la minocycline et l'oxytétracycline, qui partagent des mécanismes d'action similaires mais diffèrent par leurs propriétés pharmacocinétiques et leur spectre d'activité .

Propriétés

Numéro CAS |

24390-14-5 |

|---|---|

Formule moléculaire |

C46H55ClN4O17 |

Poids moléculaire |

971.4 g/mol |

Nom IUPAC |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;ethanol;hydrochloride |

InChI |

InChI=1S/2C22H24N2O8.C2H6O.ClH/c2*1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;1-2-3;/h2*4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);3H,2H2,1H3;1H/t2*7-,10+,14+,15-,17-,22-;;/m00../s1 |

Clé InChI |

RBXVTKJNXYJLNQ-FSKLHFAESA-N |

SMILES isomérique |

CCO.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

SMILES |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.Cl.Cl |

SMILES canonique |

CCO.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |

Apparence |

Solid powder |

Color/Form |

YELLOW, CRYSTALLINE POWDER |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

17086-28-1 (mono-hydrate) 41411-66-9 (6-epimer, mono-hydrochloride) 69935-17-7 (mono-hydrochloride, di-hydrate) 94088-85-4 (calcium salt (1:2)) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

SOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/ VERY SLIGHTLY SOL IN WATER; SPARINGLY SOL IN ALC; FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER. |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Doxycycline Hyclate; Vivox; Doxy-Lemmon; Doxychel Hyclate; Atridox; Periostat; Oracea; Periostat; Vibra Tabs; Vibra-Tabs; Vibramycin; Vibramycin Novum; VibraTabs; Vibravenos; |

Origine du produit |

United States |

Q1: How does doxycycline hyclate exert its antimicrobial effect?

A1: Doxycycline hyclate, like other tetracyclines, acts as a protein synthesis inhibitor in bacteria. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This disrupts the addition of amino acids to the growing peptide chain, ultimately inhibiting bacterial protein synthesis. []

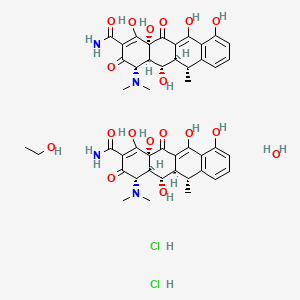

Q2: What is the molecular formula and weight of doxycycline hyclate?

A2: Doxycycline hyclate has the molecular formula C22H24N2O8·HCl·½C2H6O·½H2O and a molecular weight of 512.9 g/mol. []

Q3: How does the type of zinc oxide used in doxycycline hyclate formulations influence its antimicrobial activity?

A4: Studies have shown that the antimicrobial activity of doxycycline hyclate formulations containing zinc oxide is dependent on the particle size of the zinc oxide used. Smaller particles, such as micronized zinc oxide, tend to exhibit greater antibacterial activity compared to larger particles like tetrapod zinc oxides. [] This difference in activity is attributed to the varying surface areas of the zinc oxide particles, influencing their interaction with bacterial cells.

Q4: Can sodium starch glycolate enhance the drug release of doxycycline hyclate in delayed-release capsules?

A5: Yes, incorporating sodium starch glycolate (1-3%) as a pH-dependent pore-forming agent in both the doxycycline hyclate-coated pellets and the delayed-release pellets has been shown to enhance drug release in buffer media (pH 5.5) without affecting its release in acidic environments. [] This suggests a potential for optimizing doxycycline hyclate release profiles in delayed-release formulations.

Q5: What is the bioavailability of doxycycline hyclate after different routes of administration in goats?

A6: Studies in goats have revealed varying bioavailability of doxycycline hyclate depending on the route of administration. The long-acting parenteral formulation administered subcutaneously exhibited the highest bioavailability at 545%. [] In contrast, intramuscular and oral administration resulted in significantly lower bioavailabilities of 51.51% and 31.39%, respectively. []

Q6: Does repeated oral administration of doxycycline hyclate lead to significant drug accumulation in goats?

A7: Repeated oral administration of doxycycline hyclate at a dose of 20 mg/kg every 24 hours for 5 days in goats resulted in a relatively low accumulation ratio of 1.76. [] This suggests that doxycycline hyclate might be suitable for repeated oral administration in goats, but further investigations are necessary to determine the optimal dosing regimen for different clinical scenarios.

Q7: Can doxycycline hyclate be used as a prophylactic treatment against Lyme borreliosis?

A8: Research in a murine model of Lyme borreliosis has shown promising results for the prophylactic use of doxycycline hyclate. A single injection of sustained-release doxycycline hyclate (Atridox) provided complete protection against infection and associated pathology in mice. [] This highlights the potential of doxycycline hyclate as a prophylactic measure against Lyme disease, but further clinical trials are needed to confirm these findings in humans.

Q8: How does the interaction of doxycycline hyclate with fatty acids potentially contribute to antibiotic resistance?

A9: Studies employing density, sound velocity, ultrasonic, and refractometric techniques have revealed specific interactions between doxycycline hyclate and fatty acids, particularly at physiological temperatures. [, ] These interactions, primarily observed with saturated fatty acids like stearic, palmitic, and myristic acid, are believed to contribute to antibiotic resistance by potentially altering the drug's uptake, target binding, or efflux. [, ] Further research is necessary to fully elucidate the mechanisms underlying this phenomenon.

Q9: What analytical techniques are commonly employed for the quantification of doxycycline hyclate in pharmaceutical formulations?

A9: Several analytical methods have been developed and validated for the quantification of doxycycline hyclate in pharmaceutical formulations. These include:

- High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for analyzing doxycycline hyclate and its impurities in various matrices, including bulk drug, tablets, and spiked human urine. [, ]

- Ultraviolet Spectrophotometry (UV): This method provides a simple and rapid approach for determining doxycycline hyclate content in soluble powder formulations. []

- High-Performance Thin Layer Chromatography (HPTLC): This technique offers a cost-effective and efficient alternative for quantifying doxycycline hyclate in capsule and tablet formulations. []

Q10: What are the advantages of using ultra-performance liquid chromatography (UPLC) for the analysis of doxycycline hyclate and its impurities?

A10: Ultra-performance liquid chromatography (UPLC) offers several advantages over traditional HPLC methods for analyzing doxycycline hyclate and its impurities. These advantages include:

- Enhanced Efficiency: UPLC utilizes smaller particle size columns and higher pressures, resulting in faster analysis times and improved resolution. []

- Increased Sensitivity: The use of smaller particles in UPLC columns leads to sharper peaks and improved signal-to-noise ratios, enhancing sensitivity and enabling the detection of lower analyte concentrations. []

- Reduced Solvent Consumption: The faster analysis times and lower flow rates associated with UPLC translate to reduced solvent consumption, making it a more environmentally friendly analytical technique. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

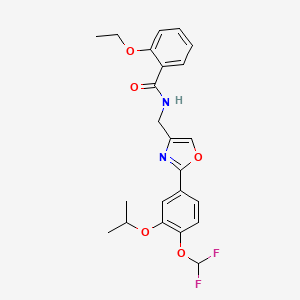

![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)